molecular formula C16H22N4O2 B13920730 tert-Butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate

tert-Butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13920730
M. Wt: 302.37 g/mol
InChI Key: CTIOMQCTPBSOSL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a pyridine ring with a cyano group, and a tert-butyl ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyano group to the pyridine ring, and the esterification process. Common reagents used in these reactions include piperazine, 2-chloropyridine, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-ethyl-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(5-cyano-3-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(5-cyano-2-pyridinyl)-2-methyl-, 1,1-dimethylethyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-11-19(14-6-5-13(9-17)10-18-14)7-8-20(12)15(21)22-16(2,3)4/h5-6,10,12H,7-8,11H2,1-4H3

InChI Key

CTIOMQCTPBSOSL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C#N

Origin of Product

United States

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